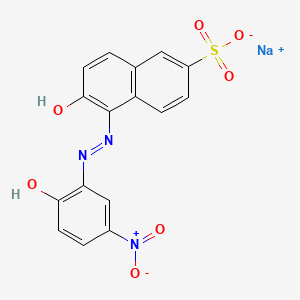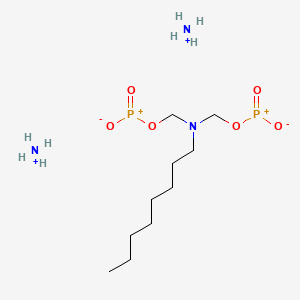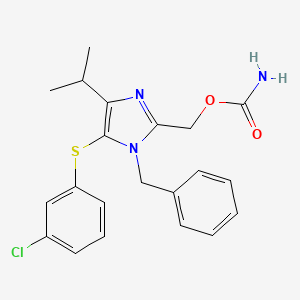
2-phenylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylphenolate;tetraphenylphosphanium is a compound that combines the properties of 2-phenylphenolate and tetraphenylphosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphine with halogenated benzene and phenol in the presence of sodium hydroxide. The reaction is carried out in a continuous flow reactor, which offers advantages such as smaller reactor size, ease of operation, and reduced solvent usage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow reactor method is preferred due to its high yield, environmental friendliness, and stable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Phenylphenolate can undergo oxidation reactions to form quinone methide species.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like hydrochloric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone methide species.
Reduction: Reduced forms of the compound.
Substitution: 2-Phenylphenol and sodium chloride.
Scientific Research Applications
2-Phenylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the synthesis of thermoplastic polycarbonates and other industrial materials.
Mechanism of Action
The mechanism of action of 2-phenylphenolate;tetraphenylphosphanium involves its interaction with cellular components. For instance, the tetraphenylphosphanium moiety can target mitochondria, leading to membrane damage and inhibition of fungal respiration . The phenolate part can undergo proton transfer reactions, forming reactive quinone methide species that can interact with various biomolecules .
Comparison with Similar Compounds
Tetraphenylphosphonium: Shares the phosphonium core but lacks the phenolate group.
2-Phenylphenol: Contains the phenol group but lacks the phosphonium component.
Uniqueness: 2-Phenylphenolate;tetraphenylphosphanium is unique due to its combined properties of both phenolate and phosphonium groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
94230-91-8 |
|---|---|
Molecular Formula |
C36H29OP |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-phenylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H10O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-20H;1-9,13H/q+1;/p-1 |
InChI Key |
FYTNLSRIIXEAHK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


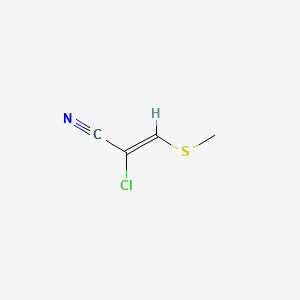
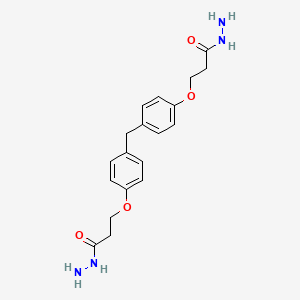
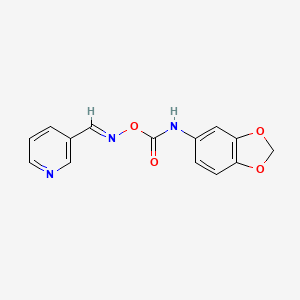
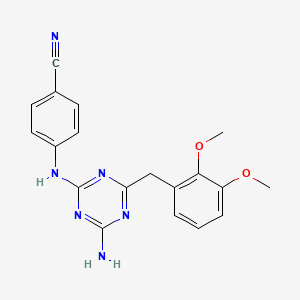
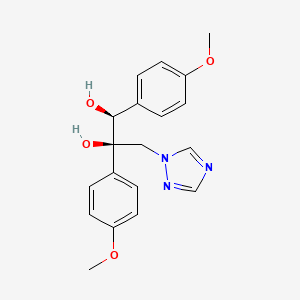

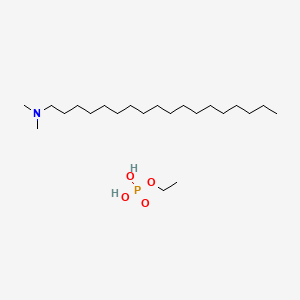
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)

